molecular formula C10H11FN2 B1299898 6-Fluorotryptamine CAS No. 575-85-9

6-Fluorotryptamine

Cat. No. B1299898
CAS RN: 575-85-9
M. Wt: 178.21 g/mol
InChI Key: BQTOKMYKZPCPRW-UHFFFAOYSA-N
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Description

6-Fluorotryptamine is a fluorinated analogue of tryptamine, a compound that is structurally similar to the neurotransmitter serotonin. The introduction of a fluorine atom into the tryptamine molecule can significantly alter its pharmacological properties, as seen in various studies that have synthesized and tested fluorinated tryptamines for their activity on serotonin receptors and their potential as diagnostic imaging agents or tools for studying neurodegenerative processes .

Synthesis Analysis

The synthesis of fluorinated tryptamines, including 6-fluorotryptamine, involves various chemical strategies. For instance, the synthesis of 6-fluoro analogues of dihydroxytryptamines has been achieved starting from fluoroanisole or difluoro-dimethoxybenzene, using reductive cyclization and subsequent conversion to the corresponding indole-3-acetonitriles . Another approach involves the regioselective synthesis of 6-fluorodopamine from a trimethylstannyl precursor using fluorodestannylation reactions with elemental fluorine, oxygen difluoride, or acetyl hypofluorite . These methods highlight the versatility of synthetic chemistry in introducing fluorine atoms into complex aromatic systems.

Molecular Structure Analysis

The molecular structure of 6-fluorotryptamine is characterized by the presence of a fluorine atom at the 6th position of the indole ring. This substitution can influence the molecule's electronic properties, such as phenol acidity and oxidation potential, as observed in cyclic voltammetry studies . The presence of fluorine can also affect the molecule's affinity for serotonin receptors, as seen in various fluorinated tryptamines .

Chemical Reactions Analysis

Fluorinated tryptamines undergo various chemical reactions, including autoxidation and interactions with oxygen. For example, 6-fluoro-5,7-dihydroxytryptamine undergoes electrochemical oxidation via an electrochemical-chemical-electrochemical process, leading to the formation of quinoneimine derivatives . The fluorine substitution can also affect the inherent potential of the molecules to undergo oxidation, which is relevant for their biological activity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluorotryptamine and its analogues are influenced by the fluorine atom. Fluorine substitution can increase phenol acidity and decrease the potential for oxidation, as mentioned earlier . These properties are important for the biological activity of the compounds, as they can affect their interaction with biological targets such as serotonin receptors and uptake systems . Additionally, the introduction of fluorine-18 into tryptamine derivatives has been explored for the development of radiopharmaceuticals for positron emission tomography (PET) imaging, demonstrating the potential diagnostic applications of these compounds .

Scientific Research Applications

Summary of the Application

6-Fluorotryptamine is used as a reactant for the preparation of indole alkaloid drug candidates . Indole alkaloids are one of the largest alkaloid classes, proving valuable structural moiety in pharmaceuticals .

Methods of Application or Experimental Procedures

The synthesis of indole alkaloids is achieved through a modular assembly from simple building blocks in a single step . The 2-alkylated or 3-alkylated indoles, formaldehyde, and amine hydrochlorides undergo a one-pot reaction to deliver γ-tetrahydrocarbolines or β-tetrahydrocarbolines directly .

Results or Outcomes

This method could render rapid access to pharmaceutically interesting compounds, greatly enlarge the indole alkaloid library and accelerate the lead compound optimization thus facilitating drug discovery .

2. Imaging of Congenital Hyperinsulinism of Infants

Summary of the Application

6-[18F]fluoro-L-DOPA, a radiotracer which includes 6-Fluorotryptamine, is widely used in the diagnosis of a range of diseases, including neuro-oncology, endocrinology, and Parkinson’s disease . It has a specific application in the imaging of congenital hyperinsulinism (CHI) of infants .

Methods of Application or Experimental Procedures

The PET/CT imaging of a total of 23 patients has been conducted using 6-[18F]fluoro-L-DOPA . This radiotracer is used to diagnose CHI of infants in a non-invasive manner and, more importantly, localize the exact lesion on the pancreas .

Results or Outcomes

The use of 6-[18F]fluoro-L-DOPA in PET/CT imaging has proven to be a clinically valuable reagent. It has been demonstrated that surgical resection of a focal lesion can lead to a cure with limited pancreatectomy .

Safety And Hazards

6-Fluorotryptamine is considered hazardous. It may cause serious eye irritation and respiratory irritation . Safety measures include washing thoroughly after handling, wearing eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

6-Fluorotryptamine has been used in the biosynthesis of unnatural spirocyclic oxindole alkaloids in Uncaria guianensis . This suggests potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOKMYKZPCPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357527
Record name 6-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorotryptamine

CAS RN

575-85-9
Record name 6-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-fluoro-1H-indol-3-yl)ethanamine
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Synthesis routes and methods I

Procedure details

Combine 2-(6-fluoro-1H-indol-3-yl)acetonitrile (165 g, 0.925 mol) and THF (1.32 L). Slowly add 1M solution of BH3 (2.042 L, 1,832 Kg, 0.131 mol) in THF over about 40 minutes. When the addition is complete, heat to reflux within 1 hour. After 1 hour at reflux, cool to room temperature and the reaction mixture, over about 25 minutes, to a well-stirred 15% aqueous solution of NaOH (1.9 L, 9.5 mol). After addition, slowly and gradually heat to 50° C. After 1 hour, heat 60° C. After 30 minutes, heat to reflux for 1 hour. Cool to room temperature and stir overnight, decant the alkaline aqueous layer and replace by water. Heat to 30° C. under a pressure of 200 mbars in order to distill the THF until about 2.5 kg of distilate is removed. Extract the mixture with dichloromethane. Slowly add to the combined organic layers over a 25 minutes a mixture of 37% aqueous HCl (143 g) and water (220 g) and stir to give a solid. After 1 hour, collect the solid by filtration, wash with of dichloromethane, and dry overnight to afford of the hydrochloride salt of the title compound.
Quantity
165 g
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1.9 L
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1.32 L
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Synthesis routes and methods II

Procedure details

Aluminum lithium hydride (1.36 g) was suspended in tetrahydrofuran (72 ml), 6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole (1.48 g) was dissolved in tetrahydrofuran (20 ml) and added dropwise under ice-cooling, and the mixture was stirred at 60° C. for 1 hr. Under ice-cooling, excess aluminum lithium hydride was decomposed with ice water, ethyl acetate was added, and the mixture was filtered through a celite (trademark) filter. A 1N aqueous sodium hydroxide solution was added to the filtrate, pH was adjusted to not less than 11, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give a brown oil. The oil was purified by amine coating silica gel column chromatography (elution solvent:ethyl acetate-ethyl acetate-methanol (10:1)) to give 6-fluorotryptamine (1.24 g, yield 97%).
Quantity
1.36 g
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reactant
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1.48 g
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20 mL
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ice water
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72 mL
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
T Tadano, M Neda, M Hozumi, A Yonezawa, Y Arai… - …, 1995 - Elsevier
… Two derivatives that lack the methyl group in their chemical structures, 5- (5-FT) and 6-fluorotryptamine (6-FT), did not induce the HTR. The induced HTR was depressed by pretreatment …
Number of citations: 13 www.sciencedirect.com
Y Arai, T Tadano, A Yonezawa, T Fujita… - Progress in Brain …, 1995 - Elsevier
Publisher Summary This chapter presents a study that examines the influence of both ring halogenation (5-F or 6-F atom on the phenyl ring) and α-methylation on the aliphatic side …
Number of citations: 1 www.sciencedirect.com
VL Nienaber, PD Boxrud, LJ Berliner - Journal of Protein Chemistry, 2000 - Springer
… The crystal structures of proflavin and 6-fluorotryptamine … , while the structure of 6-fluorotryptamine indicated a novel binding … Finally, the unique binding mode of 6-fluorotryptamine …
Number of citations: 7 link.springer.com
G Musci, LJ Berliner - Journal of Biological Chemistry, 1987 - Elsevier
… , 5-fluorotryptamine, 6-fluorotryptamine, serotonin) as well as … liM gands such as 5- or 6-fluorotryptamine at 1 m levels … interaction between, eg 6-fluorotryptamine and thrombin, manifests …
Number of citations: 12 www.sciencedirect.com
P Voisin, MA Namboodiri, DC Klein - Journal of Biological Chemistry, 1984 - Elsevier
… The arylamines studied were p-phenetidine and aniline; the arylalkylamines studied were tryptamine, serotonin, 5-methoxytryptamine, 6-fluorotryptamine, and phenylethylamine. These …
Number of citations: 149 www.sciencedirect.com
MM Hamed, RH Abu‐Eittah, Z Mobark… - … journal of quantum …, 1992 - Wiley Online Library
… Since both charges are not in the same direction, 6-fluorotryptamine is expected to be a weak dipole; the calculated dipole moment is 0.97 D, which is lower than that of tryptamine and 5…
Number of citations: 4 onlinelibrary.wiley.com
R Hardeland, B Fuhrberg - Comparative Biochemistry and Physiology Part …, 1994 - Elsevier
… Stimulation of bioluminescence by 5-ttuorotryptamine (5-FT) and 6-fluorotryptamine (6-FT); examples of individual experiments. (a) Control; (b) 10 5 M 5-FT; (c) 2 x 10 5 M 5-FT; (d) 10 5 …
Number of citations: 3 www.sciencedirect.com
M Sjöblom, G Flemström - Journal of pineal research, 2004 - Wiley Online Library
… Chromatogram illustrating melatonin and 6-fluorotryptamine peaks in the duodenal perfusate after stimulation with icv phenylephrine. The 6-fluorotryptamine peak was eluted at 5 min …
Number of citations: 25 onlinelibrary.wiley.com
F Sasse, L Witte, J Berlin - Planta medica, 1987 - thieme-connect.com
… For hydroxy-ct-methyl- and hydroxy-6-fluorotryptamine we do not have direct proof of the position of the hydroxyl group, but it is unlikely to be at any other position than the 5-position. …
Number of citations: 22 www.thieme-connect.com
SW Yang, GA Cordell - Journal of natural products, 1997 - ACS Publications
… experiments with 5-fluoro- and 6-fluorotryptamine. The resonances and coupling patterns of … Tryptamine and 5-fluoro- or 6-fluorotryptamine were biotransformed stereospecifically to …
Number of citations: 69 pubs.acs.org

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